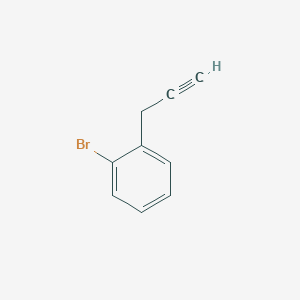

1-Bromo-2-prop-2-yn-1-ylbenzene

Overview

Description

“1-Bromo-2-prop-2-yn-1-ylbenzene” is a chemical compound with the molecular formula C9H7Br . It is also known by the synonym "Benzene, 1-bromo-2-(2-propyn-1-yl)-" .

Molecular Structure Analysis

The molecular weight of this compound is 195.06 . The structure of the molecule can be represented by the molecular formula C9H7Br .

Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 213.6±15.0 °C, and its density is predicted to be 1.406±0.06 g/cm3 .

Relevant Papers

A paper titled “A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation” discusses the synthesis of compounds similar to this compound . The paper reports good yields (53–85%) for the synthesis of (prop-2-ynyloxy) benzene derivatives when differently substituted phenol and aniline derivatives were reacted with propargyl bromide .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

1-Bromo-2-prop-2-yn-1-ylbenzene serves as a precursor in the synthesis of complex organic molecules. For example, it has been involved in the preparation of di- and tri-ethynylbenzenes through a process that involves cleavage with water-miscible reagents, demonstrating its utility in creating ethynylated aromatic compounds for various chemical syntheses (Macbride & Wade, 1996).

Catalysis and Reaction Mechanisms

This compound also plays a role in catalytic processes. It has been used in studies exploring the stoichiometric reactions of acylnickel(II) complexes with electrophiles, leading to the catalytic synthesis of ketones. This research highlights its relevance in cross-electrophile coupling reactions, contributing to the development of more efficient synthetic pathways for ketone production (Wotal, Ribson, & Weix, 2014).

Domino Reactions and Synthetic Utility

Furthermore, ortho-Bromo(propa-1,2-dien-1-yl)arenes, closely related to this compound, have been used as substrates for domino reactions. These reactions enable the formation of enamines and indoles through Pd catalysis, showcasing the versatility of bromo-substituted aromatic compounds in facilitating complex organic transformations (Masters, Wallesch, & Bräse, 2011).

Advanced Materials and Functionalization

Research on the synthesis of advanced materials also incorporates this compound. Its derivatives have been utilized in the development of functionalized dibenzo[fg,op]naphthacenes through palladium-catalyzed dehydrohalogenation. These materials are of interest for their potential applications in electronics and photonics, demonstrating the broader impact of this compound beyond mere synthetic chemistry (Cheng, Höger, & Fenske, 2003).

Mechanism of Action

Mode of Action

The mode of action of 1-Bromo-2-prop-2-yn-1-ylbenzene involves its interaction with its targets. The bromine atom in the compound can participate in various reactions, such as free radical reactions and nucleophilic substitutions . The compound can also undergo reactions at the benzylic position, which is the carbon adjacent to the aromatic ring .

Biochemical Pathways

It’s plausible that the compound could affect pathways involving aromatic compounds or halogenated compounds . The downstream effects would depend on the specific pathways and targets involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its structure, it’s possible that the compound could cause changes in cellular processes involving aromatic or halogenated compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals . The compound’s efficacy could also be influenced by the specific biological environment in which it is acting.

properties

IUPAC Name |

1-bromo-2-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSSVEUDJLXQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)

![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)

![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)

![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)